![molecular formula C27H26N4O B3026274 (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone
Übersicht
Beschreibung
(S)-KT109 is the (S) isomer of the diacylglycerol lipase β (DAGLβ) inhibitor KT109.1 (S)-KT109 is a less potent inhibitor of DAGLβ (IC50 = 39.81 nM), DAGLα-mediated hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol (IC50 = 794.3 nM), and α/β-hydrolase domain-containing protein 6 (ABHD6; IC50 = 630.9 nM) than (R)-KT109.
Biologische Aktivität
The compound (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone , often referred to as KT109, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C27H26N4O
- Molecular Weight : 422.52 g/mol
- CAS Number : 1402612-55-8
- Solubility : Soluble in DMF and DMSO at concentrations up to 10 mg/mL.
Property | Value |
---|---|
Boiling Point | 637.3 ± 53.0 °C (Predicted) |
Density | 1.19 ± 0.1 g/cm³ (Predicted) |
Storage Temperature | 2 - 8 °C |
pKa | -1.02 ± 0.70 (Predicted) |
KT109 functions primarily as a selective inhibitor of diacylglycerol lipase beta (DAGLβ), an enzyme involved in the biosynthesis of endocannabinoids. This inhibition leads to a modulation of the endocannabinoid system, which plays a critical role in various physiological processes including pain sensation, mood regulation, and appetite control .
Antiproliferative Effects
Recent studies have demonstrated that KT109 exhibits significant antiproliferative activity against cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : KT109 showed an IC50 value of approximately 52 nM, indicating potent growth inhibition. The compound induced G2/M phase cell cycle arrest and apoptosis in these cells .
Mechanistic Insights
The compound's mechanism involves targeting tubulin polymerization pathways, which are crucial for mitotic spindle formation during cell division. Immunofluorescence assays confirmed that KT109 disrupts microtubule dynamics, leading to multinucleation—a hallmark of mitotic catastrophe .
Study on Anticancer Activity
In a comparative study involving various triazole derivatives, KT109 was highlighted for its unique structure and potent activity against multiple cancer types:
- Efficacy : Demonstrated significant cytotoxicity against both estrogen receptor-positive and triple-negative breast cancer cells.
- Selectivity : The compound exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells like MCF-10A .
In Vivo Studies
In vivo experiments using mouse models have shown that KT109 can effectively reduce tumor growth without exhibiting substantial toxicity to normal tissues. These findings suggest its potential as a therapeutic agent in oncology .
Potential Therapeutic Applications
Given its biological activity, KT109 may be explored for:
Wissenschaftliche Forschungsanwendungen
Biological Activities
KT-109 has been investigated for several biological activities:
- Inhibition of Diacylglycerol Lipase β (DAGLβ) : KT-109 is recognized as a potent and selective inhibitor of DAGLβ, an enzyme involved in the metabolism of endocannabinoids, which are critical in various physiological processes including pain modulation and inflammation .
- Anticancer Potential : Research indicates that triazole derivatives, including KT-109, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The compound's structural features allow it to interact with multiple biological targets.
- Antimicrobial Activity : Triazole compounds have shown broad-spectrum antimicrobial activities against various pathogens. KT-109's effectiveness against bacterial strains makes it a candidate for further development in treating infections .
- Neuroprotective Effects : Preliminary studies suggest that KT-109 may have neuroprotective properties, potentially useful in neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
Synthesis and Mechanism of Action
KT-109 can be synthesized through the copper-catalyzed azide-alkyne cycloaddition , a reaction known as "click chemistry." This method allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity .
Case Studies
Several case studies highlight the applications of KT-109:
- Case Study 1 : A study demonstrated that KT-109 effectively reduced tumor size in xenograft models of breast cancer by inducing apoptosis through the activation of caspase pathways .
- Case Study 2 : In vitro assays revealed that KT-109 exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
[(2S)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-VWLOTQADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.